molecular formula C19H16O5 B2999374 methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate CAS No. 449738-25-4

methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B2999374
CAS No.: 449738-25-4
M. Wt: 324.332
InChI Key: WSKITRCJXGSZJN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic chromen-4-one derivative characterized by a central benzopyran-4-one (chromen-4-one) core substituted with a phenyl group at position 3 and a methoxypropanoate ester moiety at position 6. The compound belongs to the flavone family, known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Its molecular formula is C₁₉H₁₆O₅, with a molecular weight of 324.33 g/mol.

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKITRCJXGSZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-4-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties can neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit structural diversity, with variations in substituents on the benzopyran core and ester groups. Below is a detailed comparison of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate with key analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties
This compound (Target Compound) C₁₉H₁₆O₅ 324.33 - Phenyl at C3
- Methoxypropanoate at C7
High lipophilicity (predicted); potential antioxidant/antimicrobial activity
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate C₂₀H₁₈O₅ 338.36 - Phenyl at C3
- Ethoxypropanoate at C7
Slightly higher lipophilicity than methyl analog; used in herbicide formulations
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 308.37 - 4-Methylphenyl at C2
- 2-methylpropoxy at C7
Stabilized by π-π stacking; synthetic flavone with antibacterial applications
2-Ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate C₂₃H₂₁ClO₆ 428.86 - 4-Chlorophenyl at C3
- 2-ethoxyethyl ester at C7
Enhanced electronic effects due to Cl substituent; explored in medicinal chemistry
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.40 - Propoxy at C7
- Methyl at C4
Moderate XLogP3 (3.1); used in high-throughput drug discovery

Key Comparisons

Ester Group Modifications :

  • The methyl ester (target compound) offers lower molecular weight and slightly reduced lipophilicity compared to ethyl or 2-ethoxyethyl analogs . Ethyl esters (e.g., CAS 50457-11-9) are more commonly used in agrochemicals due to their stability .
  • Bulkier esters (e.g., 2-ethoxyethyl in ) may hinder membrane permeability but improve target specificity.

Substituent Effects on Biological Activity: Phenyl vs. Methoxypropanoate vs. Alkoxy: The methoxypropanoate group in the target compound balances solubility and lipophilicity, a critical factor in drug design .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors that of ethyl analogs, involving esterification of 7-hydroxychromen-4-one intermediates .
  • Halogenated derivatives (e.g., ) require additional steps for introducing chloro or bromo substituents, increasing complexity .

Crystal Packing and Stability :

  • Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one rely on intramolecular C–H···O interactions and π-π stacking for stability, whereas esterified derivatives (e.g., target compound) may exhibit different solid-state behaviors due to ester flexibility .

Biological Activity

Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a chromenone core structure, which is known for its ability to interact with various biological targets. The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₄O₅
Molecular Weight310.3 g/mol
CAS Number99007-90-6

1. Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress and preventing cellular damage. It has been incorporated into cosmetic formulations aimed at improving skin health by protecting against free radicals .

2. Anti-inflammatory Effects

Research indicates that this compound acts as a precursor in the synthesis of novel anti-inflammatory agents. Its derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in pain management therapies .

3. Anticancer Activity

Studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit tumor growth and enhance the efficacy of existing treatments through mechanisms that may involve modulation of cell signaling pathways related to apoptosis and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It can bind to various receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis or cell cycle arrest.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results demonstrated a significant reduction in free radical concentrations, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, the compound was administered to assess its anti-inflammatory effects on induced paw edema. Results showed a marked reduction in swelling compared to control groups, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
Methyl 2-(2-methyl-4-oxo-chromenone)Moderate antioxidant activity
2-(4-Oxo-chromenone)Strong anti-inflammatory effects
Chromenone derivativesVariable anticancer properties

Q & A

Q. What are recommended safety protocols for handling methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate in laboratory settings?

  • Methodological Answer: Ensure proper labeling of containers, use engineering controls (e.g., fume hoods) to limit airborne exposure, and implement routine monitoring of chemical concentrations. Personal protective equipment (PPE) such as gloves and goggles is mandatory. Emergency showers and eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered by trained personnel. Prohibit eating, drinking, or smoking in lab areas, and enforce strict handwashing protocols before breaks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: A typical approach involves the Williamson ether synthesis, where the phenolic oxygen of 7-hydroxy-4-oxo-3-phenyl-4H-chromene reacts with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require temperature control (60–80°C) and inert atmosphere to prevent ester hydrolysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the chromene core, phenyl substituents, and ester linkage. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₉H₁₆O₅). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography resolves π–π stacking interactions in the solid state, as demonstrated in related flavones .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer: Optimize reaction stoichiometry (1.2–1.5 equivalents of methyl 2-bromopropanoate to the phenolic precursor) and solvent polarity (DMF or acetone). Catalytic KI may enhance nucleophilic substitution efficiency. Post-reaction, acid-base extraction (e.g., 5% HCl wash to remove unreacted starting material) followed by recrystallization from ethanol/water improves purity. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures minimal byproduct formation .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer: Cross-validate using complementary techniques:
  • NMR discrepancies: Compare experimental shifts with computational predictions (DFT calculations) or reference analogs (e.g., 2-methyl-4-oxo-3-phenylchromen-7-yl acetate ).
  • MS anomalies: Perform tandem MS/MS to distinguish between isobaric fragments and confirm cleavage pathways.
  • X-ray vs. spectroscopic data: Reconcile crystal packing effects (e.g., hydrogen bonding in ) with solution-state NMR observations .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

  • Methodological Answer: Use cell-based assays aligned with flavone pharmacology:
  • Antioxidant activity: DPPH or ABTS radical scavenging assays, referencing protocols from flavonoid studies .
  • Anti-inflammatory testing: COX-2 inhibition in RAW 264.7 macrophages, with dose-response curves (1–100 µM).
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), ensuring proper controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. How do structural modifications (e.g., ester chain length or substituent position) influence the compound’s pharmacological properties?

  • Methodological Answer: Systematic SAR studies can evaluate:
  • Ester flexibility: Replace methyl with ethyl or benzyl groups (see ’s methoxypropanoate derivatives) to assess solubility and metabolic stability.
  • Substituent effects: Introduce electron-withdrawing groups (e.g., Cl at the phenyl ring) to modulate antioxidant efficacy. Compare IC₅₀ values in radical scavenging assays .
  • Chromene ring oxidation: Synthesize 4H-chromen-4-one analogs () to study redox potential correlations.

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